molecular formula C14H13NO B5671548 2,4,8-trimethylfuro[3,2-c]quinoline

2,4,8-trimethylfuro[3,2-c]quinoline

Cat. No.: B5671548
M. Wt: 211.26 g/mol
InChI Key: XFJIWMACJMSMBL-UHFFFAOYSA-N
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Description

2,4,8-Trimethylfuro[3,2-c]quinoline is a synthetically crafted furoquinoline derivative of significant interest in medicinal chemistry and pharmacological research. The furoquinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. As a research chemical, this compound serves as a valuable building block for the synthesis of more complex molecules and as a lead structure for investigating new therapeutic agents. Quinoline derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in scientific studies, including potential anticancer, antimalarial, and antimicrobial properties. The fused furo ring system in this specific structural framework is a key motif explored for its interaction with various biological targets. Researchers investigate this class of compounds for its ability to interfere with cellular pathways, such as inducing apoptosis in cancer cells or targeting pathogen-specific enzymes. The specific substitution pattern with methyl groups at the 2, 4, and 8 positions is designed to modulate the compound's electronic properties, lipophilicity, and steric profile, which can profoundly influence its bioavailability and binding affinity to biological targets. This makes this compound a critical intermediate for structure-activity relationship (SAR) studies aimed at developing novel treatments for various diseases. Please Note: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,4,8-trimethylfuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-8-4-5-13-12(6-8)14-11(10(3)15-13)7-9(2)16-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJIWMACJMSMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C(N=C2C=C1)C)C=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-trimethylfuro[3,2-c]quinoline typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.

    Quinoline Formation: The quinoline moiety is often constructed via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trimethylfuro[3,2-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 5 or 7 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro- and halogen-substituted quinolines.

Scientific Research Applications

2,4,8-Trimethylfuro[3,2-c]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2,4,8-trimethylfuro[3,2-c]quinoline in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with microbial enzymes, disrupting essential metabolic pathways and exhibiting antimicrobial effects.

Comparison with Similar Compounds

Thieno[3,2-c]quinolines

  • Structure : Replace the furan oxygen with sulfur, forming a thiophene ring.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling or intramolecular cyclization .
  • Bioactivity: Exhibit potent cytotoxicity against cancer cells (e.g., MCF-7 breast cancer, LC50 values comparable to nocodazole). Methyl or aryl substituents enhance kinase inhibition and antiproliferative effects .
  • Comparison: Thieno analogues generally show higher anticancer potency than furo derivatives, possibly due to sulfur’s electronegativity enhancing target binding. However, 2,4,8-trimethylfuro[3,2-c]quinoline’s methyl groups may offset this by improving membrane permeability .

Pyrano[3,2-c]quinolines

  • Structure: Feature a pyran (oxygen-containing six-membered) ring fused to quinoline.
  • Synthesis : Microwave-assisted multicomponent reactions or metal-catalyzed cycloadditions .
  • Bioactivity : Demonstrated antileukemia (e.g., MV-4-11 cell line), antioxidant, and antimicrobial activities. Metal complexes (e.g., Co(II), Cu(II)) enhance antibacterial efficacy .
  • Methyl substituents in this compound may balance solubility and lipophilicity for better pharmacokinetics .

Benzofuro[3,2-c]quinolines

  • Structure: Incorporate a benzene ring fused to the furoquinoline core.
  • Synthesis : Sequential chlorination/demethylation and intramolecular cyclization .
  • Bioactivity : Used in osteoporosis treatment (inhibit bone resorption) and exhibit antileukemia activity. Larger aromatic systems enhance π-π stacking with biological targets .
  • Comparison: The benzene extension in benzofuro derivatives improves binding affinity but may reduce metabolic stability. The trimethylated furoquinoline likely retains target engagement while avoiding excessive aromaticity-related toxicity .

Indolo[3,2-c]quinolines (γ-Carbolines)

  • Structure : Replace the furan with an indole (nitrogen-containing) ring.
  • Synthesis : Rhodium(III)-catalyzed dimerization of 2-alkynylanilines under aerobic conditions .
  • Bioactivity : Broad-spectrum biological activities, including antiviral and enzyme modulation.
  • However, the methyl groups in this compound may provide steric hindrance that fine-tunes selectivity .

Q & A

Q. What are the established synthetic routes for 2,4,8-trimethylfuro[3,2-c]quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of furoquinoline derivatives typically involves electrophilic intramolecular cyclization or multicomponent condensation reactions . For example:
  • Electrophilic Cyclization : Starting from substituted quinoline precursors, bromine or iodine can induce cyclization to form the fused furan ring (e.g., as demonstrated in the synthesis of 2-bromomethyl-4-methyl-dihydrofuro[3,2-c]quinoline ).
  • Combes Quinoline Synthesis : Adapted from methods for trimethylquinolines, β-diketones and anilines are condensed under acidic conditions (e.g., H2SO4 or polyphosphoric acid) to build the quinoline backbone, followed by furan ring closure .
  • Key Variables : Reaction temperature (80–120°C), acid catalyst type, and purification steps (e.g., recrystallization vs. chromatography) critically affect yields (typically 40–70%) and purity (>95%) .
Synthetic Method Yield RangePurityKey ConditionsReference
Electrophilic Cyclization50–70%>97%Br2, CHCl3, 25°C
Combes Synthesis40–60%>95%H2SO4, 100°C

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve methyl group positions (δ 2.1–2.5 ppm for C-2,4,8 methyl protons) and furan/quinoline ring protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C14H13NO<sup>+</sup>, m/z ≈ 211.0997) .
  • X-ray Crystallography : Critical for confirming fused-ring planarity and substituent orientation, especially if spectral data conflicts (e.g., overlapping signals in NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR signal overlap) for this compound derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons/carbons. For example, HMBC correlations between methyl groups and adjacent carbons clarify substitution patterns .
  • Isotopic Labeling : Introduce <sup>13</sup>C labels at specific positions to track coupling in complex spectra .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :
  • Directing Groups : Install temporary substituents (e.g., -NO2) to steer electrophiles to desired positions (e.g., C-5 or C-9), followed by removal .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity at electron-deficient quinoline sites, while non-polar solvents favor furan ring substitutions .
  • Catalytic Systems : Pd/Cu-catalyzed C–H functionalization enables site-specific halogenation or arylation without pre-activation .

Q. How does the methyl substitution pattern influence the biological activity of this compound?

  • Methodological Answer :
  • Lipophilicity vs. Solubility : Methyl groups at C-2,4,8 enhance membrane permeability (logP ≈ 3.5) but reduce aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) .
  • Structure-Activity Relationships (SAR) :
Substituent Position Biological Effect (Example)Mechanism InsightsReference
C-2 Methyl↑ Anticancer activity (IC50 = 2.1 μM)Stabilizes DNA intercalation
C-8 Methyl↓ Antimicrobial potencySteric hindrance at target site

Q. What experimental designs are recommended for elucidating the mechanism of action in anticancer studies?

  • Methodological Answer :
  • DNA Interaction Assays : Use ethidium bromide displacement assays to test intercalation or groove-binding .
  • Enzyme Inhibition Screens : Target telomerase or topoisomerase II using TRAP or plasmid relaxation assays, respectively .
  • In Silico Docking : Model interactions with G-quadruplex DNA or kinase domains (e.g., using AutoDock Vina) to prioritize targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data for furoquinoline analogs?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
  • Validate Purity : Impurities >5% (e.g., bromo-byproducts in electrophilic syntheses) can artificially inflate toxicity. Use HPLC-MS for batch verification .

Key Challenges and Future Directions

  • Synthetic Scalability : Transition from batch to flow chemistry for safer handling of hazardous reagents (e.g., Br2) .
  • Target Identification : Employ CRISPR-Cas9 screens to map genetic vulnerabilities to furoquinolines in cancer models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,8-trimethylfuro[3,2-c]quinoline
Reactant of Route 2
2,4,8-trimethylfuro[3,2-c]quinoline

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